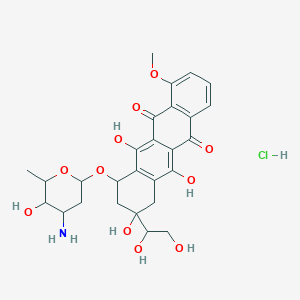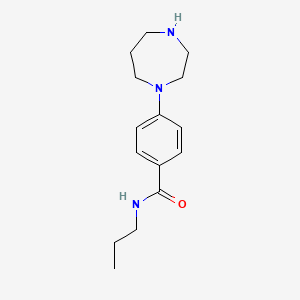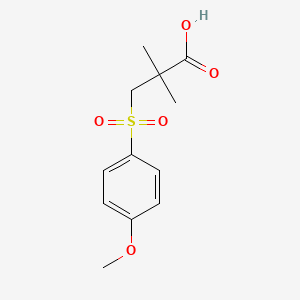
N-(3-fluoro-4-methoxyphenyl)azetidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluoro-4-methoxyphenyl)azetidin-3-amine is a chemical compound with the molecular formula C10H13FN2O It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methoxyphenyl)azetidin-3-amine can be achieved through various synthetic routes. One common method involves the [2+2] cycloaddition of ketenes with imines, known as the Staudinger reaction. This reaction typically requires the use of a catalyst and can be carried out under mild conditions. Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-fluoro-4-methoxyphenyl)azetidin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-fluoro-4-methoxyphenyl)azetidin-3-one, while reduction may yield N-(3-fluoro-4-methoxyphenyl)azetidin-3-ol.
Applications De Recherche Scientifique
N-(3-fluoro-4-methoxyphenyl)azetidin-3-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential anticancer activity.
Biological Research: It is used in the study of enzyme inhibition and protein interactions.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-fluoro-4-methoxyphenyl)azetidin-3-amine involves its interaction with specific molecular targets. For example, it may inhibit the polymerization of tubulin, leading to the disruption of microtubule formation and induction of apoptosis in cancer cells . The compound may also interact with other proteins and enzymes, affecting various cellular pathways.
Comparaison Avec Des Composés Similaires
N-(3-fluoro-4-methoxyphenyl)azetidin-3-amine can be compared with other similar compounds, such as:
3-fluoroazetidin-2-ones: These compounds also exhibit potent anticancer activity and inhibit tubulin polymerization.
N-(4-ethoxyphenyl)azetidin-2-ones: These compounds are synthesized through similar methods and have applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C10H13FN2O |
|---|---|
Poids moléculaire |
196.22 g/mol |
Nom IUPAC |
N-(3-fluoro-4-methoxyphenyl)azetidin-3-amine |
InChI |
InChI=1S/C10H13FN2O/c1-14-10-3-2-7(4-9(10)11)13-8-5-12-6-8/h2-4,8,12-13H,5-6H2,1H3 |
Clé InChI |
NAFUIJHYXGRQJF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)NC2CNC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine](/img/structure/B12072408.png)









![3-[(2-Chlorophenyl)methoxy]-2,2-dimethylpropanoic acid](/img/structure/B12072466.png)
![O-[(3-Chloro-4-methylphenyl)methyl]hydroxylamine](/img/structure/B12072472.png)


